5,5-Difluoropiperidine-3-carboxylic acid

Catalog No.
S869963
CAS No.
1255666-96-6
M.F
C6H9F2NO2
M. Wt
165.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Difluoropiperidine-3-carboxylic acid

CAS Number

1255666-96-6

Product Name

5,5-Difluoropiperidine-3-carboxylic acid

IUPAC Name

5,5-difluoropiperidine-3-carboxylic acid

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-4(5(10)11)2-9-3-6/h4,9H,1-3H2,(H,10,11)

InChI Key

WYXRBEZTQNOEHT-UHFFFAOYSA-N

SMILES

C1C(CNCC1(F)F)C(=O)O

Canonical SMILES

C1C(CNCC1(F)F)C(=O)O

5,5-Difluoropiperidine-3-carboxylic acid is an organic compound characterized by the chemical formula C7H9F2NO2\text{C}_7\text{H}_9\text{F}_2\text{N}\text{O}_2. This compound features a piperidine ring with two fluorine atoms attached to the 5-position and a carboxylic acid group at the 3-position. The presence of fluorine atoms significantly influences its chemical properties, including increased lipophilicity and stability, making it a subject of interest in various scientific fields.

There is no documented research on the specific mechanism of action of 5,5-DFPCA. As a building block for drug discovery, its mechanism of action would depend on the final drug molecule it becomes part of.

Due to the limited research available, specific safety information on 5,5-DFPCA is scarce. However, as a general precaution, any new organic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) [].

Synthesis of Novel Compounds

5,5-DFPCA acts as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its unique structure, containing a piperidine ring and a carboxylic acid group with two fluorine atoms, allows researchers to create new compounds with diverse properties.

For example, researchers have used 5,5-DFPCA as a precursor in the synthesis of fluorinated analogues of existing drugs. These analogues can sometimes exhibit improved potency, selectivity, or metabolic stability compared to the original drugs [].

Source Material for Medicinal Chemistry

The presence of the fluorine atoms and the piperidine ring in 5,5-DFPCA makes it a scaffold for designing new drugs. Medicinal chemists can modify the molecule's structure to target specific biological processes. This scaffold approach can accelerate drug discovery by providing a starting point with promising chemical properties [].

  • Oxidation: This compound can be oxidized to yield corresponding ketones or other carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, often utilizing reagents such as sodium hydride or various halogenating agents .

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Research indicates that 5,5-Difluoropiperidine-3-carboxylic acid exhibits potential biological activities. It is being studied for its role in enzyme inhibition and receptor binding, which could have implications in drug development. The unique structure of this compound allows it to interact with biological targets more effectively due to the presence of fluorine atoms that enhance binding affinity.

The synthesis of 5,5-Difluoropiperidine-3-carboxylic acid typically involves the fluorination of piperidine derivatives. A common method includes:

  • Fluorination of Piperidine-3-carboxylic Acid: This reaction involves treating piperidine-3-carboxylic acid with fluorinating agents under controlled conditions. Catalysts and specific temperatures are employed to ensure selective introduction of fluorine atoms at the desired positions.
  • Industrial Production: Large-scale production often utilizes optimized fluorination processes aimed at achieving high yield and purity through advanced fluorinating agents and catalysts.

5,5-Difluoropiperidine-3-carboxylic acid has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: The compound is investigated for its potential biological activities, including enzyme inhibition.
  • Medicine: Ongoing research explores its potential as a pharmaceutical intermediate in drug development.
  • Industry: It is utilized in producing agrochemicals and specialty chemicals.

The mechanism of action for 5,5-Difluoropiperidine-3-carboxylic acid involves interactions with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways depend on the biological system being studied and the specific application.

Several compounds share structural similarities with 5,5-Difluoropiperidine-3-carboxylic acid. Here are notable examples:

Compound NameStructureUnique Features
5-Fluoropiperidine-3-carboxylic acidC6H10FNO2Contains one fluorine atom
5,5-Dichloropiperidine-3-carboxylic acidC7H8Cl2N2O2Contains two chlorine atoms
5,5-Dibromopiperidine-3-carboxylic acidC7H8Br2N2O2Contains two bromine atoms

Uniqueness

The uniqueness of 5,5-Difluoropiperidine-3-carboxylic acid lies in its dual fluorine substitution at the 5-position of the piperidine ring. This configuration enhances its stability and lipophilicity compared to similar compounds with other halogens (like chlorine or bromine), making it particularly valuable for applications in medicinal chemistry and materials science .

XLogP3

-2.1

Dates

Modify: 2023-08-16

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